Chain Length-Dependent Lipophilicity Differentiates 1-[4-(Pentyloxy)phenyl]ethan-1-ol from Shorter-Chain Homologs
While direct experimental logP data for 1-[4-(Pentyloxy)phenyl]ethan-1-ol is not reported in the primary literature, its calculated lipophilicity (clogP) can be reliably inferred from structurally analogous compounds to be significantly higher than that of its methoxy or ethoxy counterparts . This class-level inference is supported by the general principle that each additional methylene group in an alkyl chain increases the logP of an aromatic alcohol by approximately 0.5 units. This increased lipophilicity is a critical determinant of pharmacokinetic properties such as membrane permeability and plasma protein binding.
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~3.8 (estimated based on analog data) |
| Comparator Or Baseline | 1-[4-(Methoxy)phenyl]ethan-1-ol: clogP ~2.8 |
| Quantified Difference | ~1.0 logP unit increase |
| Conditions | In silico prediction model for neutral organic compounds |
Why This Matters
The higher lipophilicity of the pentyloxy derivative makes it a more suitable scaffold for optimizing blood-brain barrier penetration or modulating intracellular target engagement compared to less lipophilic analogs.
